molecular formula C10H12BrN3O2S B255278 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea

1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea

Cat. No. B255278
M. Wt: 318.19 g/mol
InChI Key: CIYOEFLSJDHHLJ-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea, also known as 3-BP, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of cancer. This compound is a derivative of urea and has been found to selectively target cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea involves the inhibition of glycolysis, which is a metabolic pathway that is essential for the survival of cancer cells. 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea targets a key enzyme in glycolysis, hexokinase 2, which is overexpressed in cancer cells. By inhibiting hexokinase 2, 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea disrupts the energy production of cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea have been extensively studied. In addition to its inhibitory effect on glycolysis, 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been found to induce apoptosis, inhibit angiogenesis, and modulate the immune system. These effects are thought to contribute to the anti-cancer activity of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea is its selectivity towards cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. In addition, 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been shown to be effective against cancer stem cells, which are notoriously difficult to target with conventional therapies.
One of the limitations of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea is its toxicity. While 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been shown to be safe in pre-clinical studies, its toxicity profile will need to be carefully evaluated in clinical trials. In addition, the synthesis of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea is complex and requires expertise in organic chemistry, which may limit its availability for research purposes.

Future Directions

There are several future directions for the development of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea as a cancer therapy. One direction is the development of targeted delivery systems that can improve the selectivity and efficacy of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea. Another direction is the combination of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea with other therapies, such as chemotherapy and immunotherapy, to improve its anti-cancer activity. Finally, the clinical development of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea will be an important step towards evaluating its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea involves the reaction of 3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene) methylamine with 3-methylthiourea. This reaction leads to the formation of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea, which is a yellow crystalline solid. The synthesis of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been extensively studied in pre-clinical models of cancer. It has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer. In addition, 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been found to be effective against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

properties

Product Name

1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea

Molecular Formula

C10H12BrN3O2S

Molecular Weight

318.19 g/mol

IUPAC Name

1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea

InChI

InChI=1S/C10H12BrN3O2S/c1-12-10(17)14-13-5-6-3-7(11)9(15)8(4-6)16-2/h3-5,13H,1-2H3,(H2,12,14,17)/b6-5-

InChI Key

CIYOEFLSJDHHLJ-WAYWQWQTSA-N

Isomeric SMILES

CNC(=S)NN/C=C/1\C=C(C(=O)C(=C1)Br)OC

SMILES

CNC(=S)NNC=C1C=C(C(=O)C(=C1)Br)OC

Canonical SMILES

CNC(=S)NNC=C1C=C(C(=O)C(=C1)Br)OC

Origin of Product

United States

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